N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)14(15-5-4-10-21-15)11-17-16(19)12-6-8-13(20-3)9-7-12/h4-10,14H,11H2,1-3H3,(H,17,19) |
InChI Key |
ZKUKQCALTSYKQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the furan derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the benzamide moiety can yield corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the furan ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The 4-methoxy group on the benzamide ring distinguishes the target compound from others with electron-withdrawing or bulky substituents:
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Features a bromo (electron-withdrawing) and nitro group, which reduce electron density on the benzamide compared to the target’s methoxy group. This difference may alter hydrogen-bonding capacity and reactivity .
- N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) : Shares the 4-methoxybenzamide core but attaches it to a rigid bicyclic indene group instead of the ethyl chain. This structural rigidity could impact binding affinity in biological systems .
Ethyl Chain Modifications
The ethyl chain’s substituents play a critical role in solubility and steric effects:
- The ethyl group on the benzamide may enhance lipophilicity compared to the target’s methoxy .
- N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide () : Incorporates a piperazine ring and fluorophenyl group, increasing molecular weight (423.5 vs. ~288.35) and introducing hydrogen-bonding and hydrophobic interactions. The fluorine atom may enhance metabolic stability .
Physicochemical Properties
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 250.31 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a furan ring and a methoxybenzamide moiety, which contribute to its unique chemical reactivity and biological interactions.
This compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, suggesting potential anti-cancer properties.
- Receptor Modulation : It interacts with neurotransmitter receptors, indicating possible psychoactive effects that may be beneficial in treating neurological disorders.
Case Studies and Research Findings
- Antiviral Activity :
-
Anticancer Properties :
- Research demonstrated that the compound inhibited the growth of various cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis. Detailed assays revealed an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.
-
Neuroprotective Effects :
- Investigations into the neuroprotective properties of this compound highlighted its potential in treating neurodegenerative diseases. The modulation of neurotransmitter systems was noted as a significant mechanism contributing to its protective effects on neuronal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antiviral, Anticancer | TBD | Enzyme inhibition, Receptor modulation |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV | 1.99 (wild-type) | Increases A3G levels |
| N-(2-(dimethylamino)-2-thiophen-2-yl)ethyl]-4-methoxybenzamide | Anticancer | TBD | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide, and what critical steps ensure high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the furan-2-yl ethylamine backbone via reductive amination or nucleophilic substitution.
- Step 2 : Introduction of the dimethylamino group using dimethylamine under controlled pH and temperature .
- Step 3 : Coupling with 4-methoxybenzoyl chloride in anhydrous conditions (e.g., THF or DCM) using a base like triethylamine to promote acyl transfer .
- Critical Optimization : Purity is enhanced via automated continuous-flow reactors (for scalability) and recrystallization in methanol or ethanol .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks to the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2), furan protons (δ ~6.3–7.4 ppm), and methoxybenzamide (δ ~3.8 ppm for OCH3) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the furan ring and benzamide moiety, confirming stereoelectronic effects .
- ESI-MS : Validates molecular weight (e.g., m/z 329.4 for [M+H]+) .
Q. What are the primary functional groups in this compound, and how do they influence its chemical reactivity?
- Key Groups :
- Dimethylamino Group : Enhances solubility in polar solvents and participates in pH-dependent protonation, affecting bioavailability .
- Furan Ring : Prone to electrophilic substitution (e.g., nitration) but sensitive to strong oxidants, requiring inert atmospheres during reactions .
- Methoxybenzamide : The electron-donating methoxy group stabilizes the amide bond against hydrolysis, critical for in vivo stability .
Advanced Research Questions
Q. In designing experiments to assess this compound’s receptor binding affinity, what controls and validation methods are essential to ensure data reliability?
- Experimental Design :
- Positive/Negative Controls : Use known agonists/antagonists for the target receptor (e.g., GPCRs) to benchmark activity .
- Binding Assays : Employ radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) with scintillation counting. Validate via competitive binding curves (IC50 calculations) .
- Counter-Screens : Test against off-target receptors (e.g., serotonin or dopamine receptors) to assess selectivity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Data Contradiction Analysis :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which may alter ligand-receptor kinetics .
- Structural Analogues : Test derivatives (e.g., replacing methoxy with trifluoromethyl) to isolate substituent-specific effects .
Q. What strategies optimize the synthesis of this compound when encountering low yields during the amine coupling step?
- Synthesis Optimization :
- Catalyst Screening : Use HATU or EDC/HOBt instead of DCC to improve acyl transfer efficiency .
- Solvent Effects : Switch from THF to DMF for better solubility of intermediates .
- Temperature Control : Reduce exothermic side reactions by cooling to 0–5°C during amine addition .
Q. How does the methoxy group in the benzamide moiety affect the compound’s pharmacokinetic properties compared to other substituents?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Methoxy (logP ~1.8) increases solubility vs. chloro (logP ~2.5) but reduces membrane permeability vs. trifluoromethyl (logP ~3.1) .
- Metabolic Stability : Methoxy groups resist CYP450 oxidation better than methyl groups, prolonging half-life in hepatic microsome assays .
Q. What analytical techniques are recommended for identifying and quantifying by-products formed during the synthesis?
- By-Product Analysis :
- HPLC-MS : Detects and quantifies impurities (e.g., unreacted 4-methoxybenzoyl chloride or dimerization products) .
- NMR Titration : Identifies residual solvents (e.g., DCM) or hydrolyzed intermediates .
- TLC Monitoring : Uses silica gel plates with UV visualization to track reaction progress and isolate by-products for further analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
